Product packaging for Dichloromethanol--vanadium (1/1)(Cat. No.:CAS No. 88092-80-2)

Dichloromethanol--vanadium (1/1)

Cat. No.: B14376849
CAS No.: 88092-80-2
M. Wt: 151.87 g/mol
InChI Key: UABSRHDMSCMAQU-UHFFFAOYSA-N
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Description

Dichloromethanol--vanadium (1/1) is a chemical compound with the formula CH2Cl2OV (PubChem CID: 71410933) . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Specific research applications, physicochemical properties, and detailed handling information for this vanadium complex were not available in the search results. Researchers are advised to consult the product's Safety Data Sheet (SDS) for safe handling, storage, and disposal procedures. As with many chemical reagents, appropriate personal protective equipment (PPE) should be worn, and procedures should be conducted in accordance with institutional safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Cl2OV B14376849 Dichloromethanol--vanadium (1/1) CAS No. 88092-80-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

88092-80-2

Molecular Formula

CH2Cl2OV

Molecular Weight

151.87 g/mol

IUPAC Name

dichloromethanol;vanadium

InChI

InChI=1S/CH2Cl2O.V/c2-1(3)4;/h1,4H;

InChI Key

UABSRHDMSCMAQU-UHFFFAOYSA-N

Canonical SMILES

C(O)(Cl)Cl.[V]

Origin of Product

United States

Synthetic Methodologies for Dichloromethanol Vanadium 1/1 Complexes

Precursor Selection and Ligand Functionalization for Dichloromethanol (B14675293) Integration

The successful synthesis of a target complex is critically dependent on the judicious selection of starting materials. This includes both the metal source and the organic ligand that will coordinate to it.

Vanadium Precursors and Their Reactivity in Complexation

A variety of vanadium precursors are available, each offering different reactivity profiles. The choice of precursor is often dictated by the desired oxidation state of the vanadium in the final complex and the nature of the ligand. Common vanadium starting materials include vanadium halides, vanadyl salts, and organometallic vanadium compounds. thieme-connect.de

Vanadium(III) chloride (VCl₃) and vanadium(IV) chloride (VCl₄) are frequently used precursors due to their reactivity towards a wide range of ligands. thieme-connect.denih.gov For instance, VCl₃ can react with ligands in suitable solvents like dichloromethane (B109758) to form new complexes. nih.gov Vanadyl acetylacetonate (B107027) (VO(acac)₂), a V(IV) compound, is another popular choice, often used in reactions with Schiff base ligands or other multidentate chelators. acs.org The synthesis of vanadium(V) complexes can be achieved using precursors like vanadium(V) oxytrichloride (VOCl₃) or ammonium (B1175870) metavanadate (NH₄VO₃). acs.orgresearchgate.netyoutube.com

The reactivity of these precursors is influenced by the solvent and the presence of other reagents. For example, the reduction of higher oxidation state vanadium precursors can occur in the presence of reducing ligands or solvents. libretexts.orgrsc.org Conversely, an oxidizing environment may be necessary to achieve a higher oxidation state in the final complex.

Table 1: Common Vanadium Precursors and Their Properties

Vanadium Precursor Formula Oxidation State Common Applications in Synthesis
Vanadium(III) chloride VCl₃ +3 Synthesis of V(III) complexes with various ligands. nih.govresearchgate.net
Vanadium(IV) chloride VCl₄ +4 Precursor for V(IV) organometallic compounds. thieme-connect.de
Vanadyl acetylacetonate VO(acac)₂ +4 Synthesis of V(IV) Schiff base and other chelate complexes. acs.org
Vanadium(V) oxytrichloride VOCl₃ +5 Used for preparing V(V) complexes with neutral donor ligands. researchgate.net

Design and Synthesis of Dichloromethanol-Derived Ligands

Dichloromethanol (CHCl₂OH) itself is an unstable compound. Therefore, the term "Dichloromethanol-derived ligand" likely refers to a more stable, functionalized organic molecule that incorporates the dichloromethyl (CHCl₂) group or a related moiety and is capable of coordinating to a vanadium center. The design of such a ligand is crucial for the stability and properties of the resulting complex.

The synthesis of such ligands would typically involve multi-step organic reactions. For example, a stable molecule containing a hydroxyl or other donor group could be functionalized with a dichloromethyl group. Alternatively, a precursor molecule could be designed to react in a way that a dichloromethanol-like coordination is achieved in the final complex. The design often involves creating multidentate ligands, such as Schiff bases or those with multiple donor atoms (N, O, S), to enhance the stability of the vanadium complex. acs.orgnih.govrsc.org

Controlled Synthesis Strategies for Dichloromethanol–Vanadium (1/1) Formation

The formation of a specific metal complex requires precise control over the reaction conditions. This includes the choice of solvent, temperature, pressure, and the stoichiometry of the reactants.

Solvent Systems and Reaction Environment Control

The choice of solvent is critical as it can influence the solubility of reactants, the reaction pathway, and even the structure of the final product. acs.org For air and moisture-sensitive organovanadium complexes, reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents. thieme-connect.de

Common solvents in vanadium chemistry include dichloromethane, toluene, methanol (B129727), and acetonitrile (B52724). nih.govacs.orgorganic-chemistry.orgnih.gov The polarity and coordinating ability of the solvent can affect the complexation reaction. For example, coordinating solvents like methanol or pyridine (B92270) can sometimes participate in the coordination sphere of the vanadium ion. youtube.com

Temperature, Pressure, and Stoichiometric Considerations in Vanadium Complex Synthesis

Temperature plays a significant role in the kinetics and thermodynamics of complex formation. Many syntheses are performed at room temperature, but heating or cooling may be necessary to control the reaction rate and prevent the formation of side products. rsc.org In some cases, elevated temperatures are required to overcome activation energy barriers. rsc.org

Pressure is another parameter that can be manipulated, particularly in solvothermal and hydrothermal synthesis methods, to influence the formation of crystalline products. rsc.org

The stoichiometry of the reactants, i.e., the molar ratio of the vanadium precursor to the ligand, is a fundamental aspect of controlled synthesis. A 1:1 stoichiometry is often targeted for the formation of a "Dichloromethanol–vanadium (1/1)" complex, indicating one ligand molecule per vanadium atom. acs.org Careful control of the stoichiometry helps to prevent the formation of complexes with different metal-to-ligand ratios.

Table 2: Key Parameters in Vanadium Complex Synthesis

Parameter Influence on Synthesis Typical Conditions
Solvent Affects solubility, reactivity, and product structure. acs.org Dichloromethane, Toluene, Methanol, Acetonitrile. nih.govacs.orgorganic-chemistry.orgnih.gov
Temperature Controls reaction rate and product selectivity. -78 °C to reflux temperatures. rsc.orgrsc.org
Pressure Can influence product formation in certain methods. Ambient to high pressures (e.g., in autoclaves). rsc.org
Stoichiometry Determines the metal-to-ligand ratio in the complex. acs.org Varied based on the desired product; 1:1 for the target complex.

| Atmosphere | Prevents decomposition of sensitive compounds. | Inert atmosphere (Nitrogen or Argon). thieme-connect.de |

Novel Synthetic Approaches (e.g., Solvothermal, Hydrothermal, Mechanochemical)

In addition to traditional solution-phase synthesis, several novel techniques have been developed for the preparation of metal complexes, including those of vanadium.

Solvothermal and Hydrothermal Synthesis: These methods involve carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. nih.gov Solvothermal synthesis uses an organic solvent, while hydrothermal synthesis uses water. These techniques are particularly useful for growing high-quality crystals and for synthesizing materials that are not accessible under ambient conditions. rsc.org For instance, high-nuclearity vanadium(III) clusters have been successfully synthesized using solvothermal methods. nih.gov

Mechanochemical Synthesis: This solid-state technique involves the grinding of solid reactants together, often with a small amount of liquid to facilitate the reaction. researchgate.net Mechanochemistry can lead to the formation of products that are difficult to obtain through solution-based methods and is often considered a more environmentally friendly approach as it reduces the need for bulk solvents. nih.gov Vanadium(III) β-diketonates, for example, have been synthesized via mechanochemical reactions. researchgate.net

These modern synthetic strategies offer alternative routes to vanadium complexes and can provide access to novel structures and reactivities.

Advanced Spectroscopic and Structural Elucidation of Dichloromethanol Vanadium 1/1 Complexes

Vibrational Spectroscopy for Metal-Ligand Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a direct probe into the bonding framework of a molecule. By analyzing the vibrational frequencies of the metal-ligand and internal ligand bonds, critical information regarding bond strength, coordination geometry, and the nature of the metal-ligand interaction can be ascertained.

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of a molecule that induce a change in the dipole moment. In the context of a Dichloromethane--Vanadium (1/1) complex, IR spectroscopy would be instrumental in identifying the characteristic vibrations of the dichloromethane (B109758) ligand and the newly formed vanadium-ligand bonds.

The coordination of the dichloromethane molecule to the vanadium center is expected to cause shifts in its internal vibrational modes compared to the free ligand. purdue.eduresearchgate.netuwosh.edu These shifts are indicative of the electronic and structural changes upon complexation. For instance, the C-H stretching and H-C-H scissoring modes of dichloromethane would likely experience a shift to a different wavenumber. purdue.eduresearchgate.net

Table 1: Representative Infrared (IR) Vibrational Frequencies for Dichloromethane and Vanadium-Ligand Bonds

Vibrational ModeTypical Frequency Range (cm⁻¹)Reference(s)
C-H Symmetric Stretching (in CH₂Cl₂)~3077 purdue.edu
C-H Asymmetric Stretching (in CH₂Cl₂)~3037 purdue.edu
H-C-H Scissoring (in CH₂Cl₂)~1327 purdue.edu
Vanadium-Chlorine (V-Cl) Stretching400 - 600 chemrxiv.org
Vanadium-Oxygen (V=O) Stretching900 - 1000 acs.org

Note: The exact frequencies for the Dichloromethane--Vanadium (1/1) complex would require experimental measurement.

Raman spectroscopy serves as a crucial complement to IR spectroscopy. It detects vibrational modes that involve a change in the polarizability of the molecule. Often, vibrations that are weak or inactive in the IR spectrum are strong and readily observed in the Raman spectrum, and vice versa. hopto.org

For a Dichloromethane--Vanadium (1/1) complex, Raman spectroscopy would be particularly useful for probing the symmetric vibrational modes and the V-Cl bonds, which tend to be strong Raman scatterers. The vibrational modes of dichloromethane are also Raman active. researchgate.netresearchgate.net By comparing the IR and Raman spectra, a more complete vibrational assignment can be achieved, providing a detailed fingerprint of the complex's coordination environment. The presence of a V=O bond, for example, would give rise to a very intense Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of molecules in solution. For a Dichloromethane--Vanadium (1/1) complex, a combination of proton (¹H), carbon-13 (¹³C), and vanadium-51 (⁵¹V) NMR, along with advanced 2D techniques, would provide a wealth of information about the ligand's conformation, dynamics, and the electronic environment of the vanadium center.

¹H and ¹³C NMR spectroscopy would primarily probe the dichloromethane ligand. Upon coordination to the vanadium center, the chemical shifts of the protons and the carbon atom in dichloromethane are expected to change significantly from those of the free ligand. The magnitude and direction of this shift would depend on several factors, including the oxidation state and electronic configuration of the vanadium atom. If the vanadium center is paramagnetic, this would lead to significant broadening and shifting of the ligand resonances, making them potentially difficult to observe with standard high-resolution NMR. huji.ac.il

Vanadium-51 is an NMR-active nucleus with a natural abundance of 99.75%, making ⁵¹V NMR a highly effective technique for studying vanadium complexes. wikipedia.org The ⁵¹V chemical shift is extremely sensitive to the oxidation state of the vanadium, the nature of the coordinated ligands, and the coordination geometry. huji.ac.ilwikipedia.org The chemical shift range for ⁵¹V is very wide, allowing for clear distinction between different vanadium species in solution. researchgate.net

For a Dichloromethane--Vanadium (1/1) complex, the ⁵¹V NMR spectrum would provide a direct signature of the vanadium's electronic environment. For instance, vanadium(V) complexes typically exhibit sharp signals, while complexes of vanadium in lower oxidation states that are paramagnetic (V(0), V(II), V(IV)) are generally not observable in high-resolution NMR. huji.ac.il The observed chemical shift would allow for the determination of the oxidation state and provide insights into the coordination sphere of the vanadium atom. The reference compound for ⁵¹V NMR is typically VOCl₃. wikipedia.org

Table 2: Illustrative ⁵¹V NMR Chemical Shift Ranges for Different Vanadium Species

Vanadium Oxidation State/SpeciesTypical Chemical Shift Range (ppm)Reference(s)
Vanadium(V)-300 to -700 wikipedia.org
Peroxovanadate Complexes-570 to -750 udel.edu
Vanadates ([VO₄]³⁻, [HVO₄]²⁻)-534 to -541 wikipedia.org
Decavanadate-422 to -519 wikipedia.org
Imidovanadium(V) Complexes-6 to +330 chemrxiv.org

Note: The chemical shift for the Dichloromethane--Vanadium (1/1) complex would be dependent on its specific structure and oxidation state.

In cases where more complex structures are formed in solution, or if multiple ligands are present, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable.

COSY (Correlation Spectroscopy): This technique would be used to establish scalar coupling networks within the ligands. For a more complex ligand system than dichloromethane, COSY would reveal which protons are coupled to each other, helping to piece together the ligand's carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This would be particularly useful for determining the three-dimensional structure of the complex in solution. For instance, NOE cross-peaks between protons of the dichloromethane ligand and protons of other coordinated ligands would confirm that they are part of the same complex and provide information about their relative orientation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-Active Vanadium Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying systems with unpaired electrons. udel.edu It is particularly well-suited for the characterization of paramagnetic vanadium(IV) (V⁴⁺) complexes, which have a d¹ electron configuration (S=1/2). udel.edursc.org The interaction of this unpaired electron with the magnetic moment of the ⁵¹V nucleus (I=7/2, 99.76% natural abundance) results in characteristic EPR spectra with an eight-line hyperfine splitting pattern. rsc.orgcore.ac.uk

Detection and Characterization of Paramagnetic Vanadium(IV) Species

EPR spectroscopy is highly sensitive for the detection of V(IV) species. In solution at room temperature, rapid tumbling of the complex averages out the anisotropic interactions, resulting in an isotropic spectrum of eight distinct lines. core.ac.uk However, in frozen solutions or powdered samples, the random orientation of the molecules allows for the resolution of anisotropic parameters, providing detailed information about the electronic structure and the coordination environment of the vanadium center. udel.edu

For instance, studies on various V(IV) complexes dissolved in solvents like dimethylformamide or dichloromethane reveal these characteristic eight-line spectra, confirming the +4 oxidation state of the vanadium center. udel.edumdpi.com The precise positions and splitting of these lines are sensitive to the type and geometry of the ligands coordinated to the vanadium ion. udel.edu

Analysis of g-Anisotropy and Hyperfine Coupling in Dichloromethanol--Vanadium Systems

While no specific data exists for a dichloromethanol-vanadium complex, the analysis of related systems provides a framework for understanding its potential EPR signature. The EPR spectra of V(IV) complexes are described by the spin Hamiltonian, which includes the electronic Zeeman interaction (g-tensor) and the hyperfine coupling (A-tensor). rsc.org

The g-tensor reflects the interaction of the unpaired electron with the external magnetic field and is anisotropic (gₓ, gᵧ, g₂) in the solid state. The deviation of these values from the free electron g-value (gₑ ≈ 2.0023) provides insight into the spin-orbit coupling and the nature of the orbitals containing the unpaired electron.

The A-tensor describes the hyperfine interaction between the electron spin and the ⁵¹V nuclear spin. This interaction is also anisotropic (Aₓ, Aᵧ, A₂) and its magnitude is related to the delocalization of the unpaired electron onto the vanadium nucleus, which is influenced by the covalency of the metal-ligand bonds. acs.org

In many vanadyl (VO²⁺) complexes, which exhibit an axial symmetry, the tensors are simplified to parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components. The analysis of these parameters, as shown for various complexes in the table below, allows for the characterization of the ligand field. For example, a study on a vanadium(IV/V) mixed-valence dimer in a dichloromethane solution showed a 15-line spectrum, indicative of electronic communication between two vanadium centers. udel.edu

Table 1: Illustrative EPR Parameters for Various Vanadium(IV) Complexes Data presented is for analogous systems to illustrate typical values.

ComplexSolvent/Stateg-ValuesA-Values (x 10⁻⁴ cm⁻¹)
[VO(nta)]⁻Water (frozen)gₓ=1.979, gᵧ=1.982, g₂=1.944Aₓ=64, Aᵧ=60, A₂=173
[VO(acac)₂]Water (frozen)gₓ=1.984, gᵧ=1.984, g₂=1.941Aₓ=67, Aᵧ=67, A₂=178
V/SAPO-5Solidg∥=1.921, g⊥=1.985A∥=189, A⊥=75

Source: Adapted from references rsc.orgacs.org. Note: nta is nitrilotriacetate, acac is acetylacetonato.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of vanadium complexes and for probing their stability and fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a complex. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the vanadium complexes in the gas phase. nih.govnih.gov For a hypothetical Dichloromethanol--vanadium (1/1) complex, HRMS would be crucial to confirm its elemental composition by matching the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value based on the exact masses of the isotopes of V, C, H, O, and Cl.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of isolated ions. In an MS/MS experiment, a specific precursor ion is selected and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), and the resulting product ions are analyzed. nih.govacs.org This provides valuable information on the structure and bonding within the complex.

Studies on various oxovanadium(IV) complexes have shown that the fragmentation pathways often involve the sequential loss of ligands. nih.govresearchgate.net For instance, in complexes of the type [VIVO(L)₂], fragmentation might show the loss of one ligand to form [VIVO(L)]⁺, followed by further fragmentation of the remaining ligand or the VO core. The relative ease of fragmentation provides insights into the stability of the metal-ligand bonds. nih.govacs.org For a dichloromethanol-vanadium complex, MS/MS could reveal the strength of the vanadium-dichloromethanol bond through its fragmentation pattern, likely showing an initial loss of the dichloromethanol (B14675293) ligand.

Table 2: Representative Fragmentation in Tandem MS of Vanadium-Peptide Adducts This table illustrates the principle of fragmentation analysis on relevant vanadium complexes.

Precursor IonCollision EnergyMajor Fragment IonsInterpretation
[AT2 + VO(pic)₂]Low-Medium[AT2 + VO(pic)]⁺, [AT2 + VO]⁺Sequential loss of picolinate (B1231196) (pic) ligands
[AT2 + VO(dhp)₂]Low[AT2]⁺, [VIVO(dhp)₂]Loss of the entire intact vanadium complex

Source: Adapted from references nih.govacs.org. Note: AT2 is Angiotensin II, pic is picolinate, dhp is dimethyl-3-hydroxy-4(1H)-pyridinonate.

X-ray Diffraction for Solid-State Molecular and Crystal Architecture

While no crystal structure for Dichloromethanol--vanadium (1/1) is available, numerous crystal structures of vanadium complexes, including those with chloride ligands, have been determined. nih.govrsc.org These studies reveal that vanadium can adopt various coordination geometries, commonly distorted trigonal bipyramidal or square pyramidal. nih.govrsc.org For example, the crystal structure of an (imido)vanadium(V) dichloride complex, V(NAd)Cl₂(L), shows a distorted trigonal bipyramidal geometry with the two chloride ligands in the equatorial plane. nih.gov The V-Cl bond lengths in such complexes typically range from 2.15 to 2.25 Å. acs.org

Table 3: Selected Bond Distances from X-ray Crystallography of an Analogous Vanadium Complex Data for [V(NAd)Cl₂(L)] where L is 2-(2′-benzimidazolyl)-6-methylpyridine.

BondBond Length (Å)
V-N(imido)1.637(2)
V-Cl(1)2.2462(8)
V-Cl(2)2.2274(8)
V-N(pyridyl)2.215(2)
V-N(imidazolyl)2.083(2)

Source: Adapted from reference nih.gov.

Powder X-ray Diffraction (PXRD): Phase Purity and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a fundamental technique used to assess the phase purity and crystallinity of a bulk sample. It provides a characteristic fingerprint of a crystalline material. For Dichloromethanol--vanadium (1/1), no PXRD data appear to have been published. Therefore, information regarding its crystal system, unit cell dimensions, and the degree of crystallinity of synthesized samples is not available.

Electronic Absorption Spectroscopy for Ligand-Field and Charge-Transfer Transitions

UV-Visible Spectroscopy: Electronic Structure and Spin State Correlations

UV-Visible spectroscopy is a vital tool for probing the electronic structure of transition metal complexes. It provides insights into d-d electronic transitions and ligand-to-metal charge transfer bands, which are directly related to the oxidation state and coordination environment of the vanadium center. A review of spectroscopic literature found no specific UV-Visible absorption spectra for Dichloromethanol--vanadium (1/1). Consequently, there is no experimental data to correlate its electronic structure with its spin state.

Circular Dichroism (CD) Spectroscopy: Chiral Dichloromethanol--Vanadium Complexes

Circular dichroism (CD) spectroscopy is employed to study chiral molecules, measuring the differential absorption of left- and right-circularly polarized light. This technique would be applicable if the Dichloromethanol--vanadium (1/1) complex were chiral, either intrinsically or through the influence of a chiral environment. As there are no published studies on the synthesis or resolution of chiral forms of this complex, no CD spectroscopic data are available.

Electronic Structure, Bonding, and Quantum Chemical Principles in Dichloromethanol Vanadium 1/1 Complexes

Ligand Field Theory and Molecular Orbital Analysis of Vanadium-Dichloromethanol Interactions

In a free vanadium ion, the five d-orbitals are degenerate. When ligands approach to form a complex, this degeneracy is lifted due to electrostatic interactions. numberanalytics.comamazonaws.com The pattern of this d-orbital splitting is dictated by the geometry of the complex. youtube.comlibretexts.org

Octahedral Geometry: In a hypothetical octahedral complex, such as [V(Cl)₅(Cl₂CHOH)]²⁻, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). numberanalytics.com For a Vanadium(III) ion, which has a d² electron configuration, the two electrons would occupy separate orbitals in the t₂g set with parallel spins, resulting in a paramagnetic complex. libretexts.org

Tetrahedral Geometry: In a tetrahedral field, like a potential [VCl₃(Cl₂CHOH)] species, the splitting pattern is inverted and smaller compared to an octahedral field. The d-orbitals split into a lower-energy e set and a higher-energy t₂ set. youtube.com

Other Geometries: Vanadium complexes are known to adopt various other geometries, such as square pyramidal or trigonal bipyramidal, each resulting in a unique d-orbital splitting pattern. youtube.com For instance, in a square pyramidal geometry, the d-orbitals split into four distinct energy levels (dxz/dyz, dxy, dz², and dx²-y²). youtube.com

The specific oxidation state of vanadium is crucial. Vanadium commonly exists in +3, +4, and +5 states in its complexes. libretexts.org A V(V) complex (d⁰ configuration) would be diamagnetic with no d-electrons to populate the split orbitals. A V(IV) complex (d¹ configuration) would have one unpaired electron, and a V(III) complex (d² configuration) would have two. libretexts.orgresearchgate.net The magnitude of the splitting energy (Δ) determines whether a complex is high-spin or low-spin, although for d² systems like V(III), this distinction is not relevant as the electrons will always occupy the lowest energy orbitals. libretexts.org

The bonds between vanadium and its ligands are never purely ionic; they possess a degree of covalent character arising from the overlap of metal and ligand orbitals. rsc.orgnih.gov

Orbital Hybridization: Valence bond theory uses the concept of hybridization, where atomic orbitals on the central metal mix to form new hybrid orbitals suitable for bonding. libretexts.org The type of hybridization depends on the coordination number and geometry:

Tetrahedral (4-coordinate): Involves sp³ hybridization. shaalaa.com

Square Planar (4-coordinate): Involves dsp² hybridization.

Octahedral (6-coordinate): Involves d²sp³ or sp³d² hybridization. libretexts.org

For a hypothetical tetrahedral [VCl₄]⁻ complex, the V³⁺ ion would use four vacant sp³ hybrid orbitals to overlap with orbitals from the four chloride ligands. shaalaa.com A similar hybridization scheme would be expected for a Dichloromethanol--vanadium complex with a tetrahedral geometry.

Covalency: The degree of covalency in the metal-ligand bonds is influenced by the electronegativity of the atoms and the overlap of their orbitals. The vanadium-oxygen bond is known to have significant covalent character, which can be probed using techniques like oxygen K-edge spectroscopy. nih.gov In a Dichloromethanol--vanadium complex, the V-O bond would be a primary interaction. DFT calculations on related systems have shown that increased metal-oxygen covalency can facilitate charge transfer from the oxygen to the metal. rsc.org The vanadium-chlorine bond would also exhibit covalency. The presence of multiple oxidation states and Lewis acidic character gives vanadium a rich reaction versatility. mdpi.com

Redox Potentials and Electron Transfer Mechanisms in Dichloromethanol--Vanadium Systems

A defining characteristic of vanadium chemistry is the accessibility of multiple oxidation states (+2, +3, +4, +5), which can be interconverted through redox reactions. libretexts.orgyoutube.com This redox activity is fundamental to the function of vanadium complexes in catalysis and biological systems. mdpi.comnih.gov

Electrochemical methods, particularly cyclic voltammetry (CV) and chronoamperometry, are powerful tools for studying the redox behavior of vanadium complexes. acs.orgrsc.org CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the redox potentials and reversibility of electron transfer processes. researchgate.netacs.org

Studies on various vanadium complexes in non-aqueous solvents like acetonitrile (B52724) or dichloromethane (B109758) reveal the potentials at which V(V)/V(IV), V(IV)/V(III), and V(III)/V(II) transitions occur. researchgate.netacs.orgchemrxiv.org For instance, V(acac)₃ shows a reversible reduction from V(III) to V(II) at -1.42 V and a two-electron oxidation to a V(V) species at +0.76 V. researchgate.net The precise redox potentials for a Dichloromethanol--vanadium complex would depend on the specific coordination environment, including the number of chloride and dichloromethanol (B14675293) ligands, and the solvent used. chemrxiv.org

Representative Redox Potentials of Vanadium Complexes

Vanadium ComplexRedox CouplePotential (V vs. ref)Solvent/ElectrolyteReference
[V(acac)₃]V(III)/V(II)-1.42Dichloromethane researchgate.net
[V(acac)₃]V(V)/V(IV)/V(III)+0.76Dichloromethane researchgate.net
VO(dtc)₂V(IV)/V(III)-1.075Acetonitrile/TEAP acs.org
V(dtc)₃V(V)/V(IV)+0.175Acetonitrile/TEAP acs.org
PVMo₁₁O₄₀⁴⁻V(V)/V(IV)~ -0.5Acetonitrile nih.gov

This table presents data for analogous vanadium complexes to illustrate typical redox potentials. The exact values for Dichloromethanol--vanadium (1/1) would require experimental determination.

The reversibility of a redox process in a CV experiment indicates that the product of the electron transfer is stable on the timescale of the experiment. An irreversible process suggests that the electron transfer is followed by a chemical change, such as ligand dissociation or structural rearrangement. acs.org

Several factors influence this behavior:

Ligand Environment: The nature of the ligands coordinated to the vanadium center is paramount. Stronger field ligands can stabilize certain oxidation states over others. The dissociation of a ligand following a change in oxidation state is a common cause of irreversibility. acs.org

Solvent: The solvent can affect the stability of different oxidation states and the kinetics of electron transfer. Studies on vanadyl salen-crown complexes have shown that redox potentials can shift significantly with solvent polarity and dielectric constant. chemrxiv.org

Structural Reorganization: A significant change in geometry between two oxidation states can lead to slow electron transfer kinetics and irreversible behavior.

Presence of Protons or Other Reagents: In protic media, electron transfers are often coupled with proton transfers, complicating the redox behavior. acs.org The presence of excess ligand can also alter the reaction pathway, as seen in the reduction of VO(acac)₂. researchgate.net

For a Dichloromethanol--vanadium complex, the stability of the V-O and V-Cl bonds upon reduction or oxidation would be the primary determinant of the reversibility of its redox couples.

Fundamental Reactivity Modes and Mechanistic Pathways

The reactivity of vanadium complexes is largely driven by their ability to undergo one-electron transfer processes and act as Lewis acids. mdpi.comnih.gov These properties make them effective catalysts for a variety of organic transformations, especially oxidation reactions. torvergata.itacs.org

The general mechanism for vanadium-catalyzed oxidations often involves the formation of a high-valent peroxo-vanadium species, which then acts as an electrophilic oxygen transfer agent. torvergata.itresearchgate.net However, radical pathways have also been identified. researchgate.net

In the context of Dichloromethanol--vanadium (1/1), several reactivity modes are plausible:

Lewis Acid Catalysis: The vanadium center can act as a Lewis acid, activating the coordinated dichloromethanol or other substrates.

Electron Transfer: The complex can participate in single-electron transfer (SET) reactions, initiating radical processes or directly oxidizing/reducing a substrate. nih.gov

C-Cl Bond Activation: A highly relevant potential reaction is the activation of the carbon-chlorine bond in the dichloromethanol ligand or in a solvent like dichloromethane. Research has shown that a V(III) thiolate complex can activate the C-Cl bond in dichloromethane via a nucleophilic attack based at the sulfur ligand. researchgate.net A similar reactivity could be envisaged for a Dichloromethanol--vanadium complex, potentially involving an inner-sphere mechanism where the coordinated ligand itself reacts.

The mechanistic pathways for these reactions can be complex, proceeding through either inner-sphere, where the substrate coordinates directly to the vanadium center before electron transfer, or outer-sphere mechanisms. acs.org The specific pathway would be influenced by the stability of the complex and the nature of the reacting substrate.

Ligand Exchange Dynamics and Dissociative/Associative Mechanisms

Ligand exchange is a fundamental process in the chemistry of coordination complexes, and vanadium centers are known to be generally labile, undergoing fast ligand exchange. u-tokyo.ac.jp The dynamics of ligand exchange at a vanadium-dichloromethanol center would likely proceed through either a dissociative or an associative mechanism, or a continuum between these two extremes.

A dissociative mechanism would involve the initial cleavage of the vanadium-dichloromethanol bond to form a lower-coordinate intermediate, followed by the coordination of an incoming ligand. The rate of this process would be primarily dependent on the strength of the V-(dichloromethanol) bond.

Conversely, an associative mechanism would involve the initial coordination of an incoming ligand to the vanadium center, forming a higher-coordinate intermediate, followed by the departure of the dichloromethanol ligand. The feasibility of this pathway would depend on the steric accessibility of the vanadium center and its ability to accommodate an additional ligand.

The choice between these mechanisms is influenced by several factors, including the oxidation state and coordination number of the vanadium center, the steric bulk of the ligands, and the nature of the solvent. For instance, a sterically crowded vanadium center would likely favor a dissociative pathway. The solvent can also play a crucial role by stabilizing the intermediates formed during the exchange process.

Activation of Small Molecules by Vanadium-Dichloromethanol Centers

Vanadium complexes are well-known for their ability to activate small molecules, a property that is central to their catalytic activity in various oxidation reactions. mdpi.comtdx.cat A hypothetical vanadium-dichloromethanol center could potentially activate small molecules like dioxygen (O2) or hydrogen peroxide (H2O2).

The activation process often involves the coordination of the small molecule to the vanadium center, which can lead to the weakening of its chemical bonds and an increase in its reactivity. For example, in the context of oxidation catalysis, a vanadium(V)-peroxo species is often proposed as a key active intermediate. mdpi.com The formation of such an intermediate from a vanadium-dichloromethanol complex would involve the displacement of the dichloromethanol ligand by a peroxide species.

The electronic properties of the dichloromethanol ligand could influence the reactivity of the vanadium center towards small molecule activation. The electron-withdrawing nature of the chlorine atoms might enhance the Lewis acidity of the vanadium center, potentially facilitating the coordination of small molecules. However, it could also affect the subsequent steps in the catalytic cycle.

The activation of small molecules by vanadium centers is a key aspect of their role in biological systems, such as in vanadium-dependent haloperoxidases, which catalyze the oxidation of halides. tdx.catnih.gov While dichloromethanol is not a natural ligand, studying its interaction with vanadium could provide insights into the fundamental principles governing the reactivity of vanadium complexes.

Intermediate Species Identification and Characterization in Vanadium Reactions

The identification and characterization of transient intermediate species are crucial for understanding the mechanisms of vanadium-catalyzed reactions. Various spectroscopic techniques are employed for this purpose, including NMR (51V, 1H, 13C), EPR (for paramagnetic species), UV-Vis, and X-ray absorption spectroscopy (XAS). acs.orgacs.org

In reactions involving a vanadium-dichloromethanol complex, one would expect to observe intermediates where the dichloromethanol ligand is either modified or has been displaced. For example, in an oxidation reaction, a vanadium-peroxo or vanadium-oxo species might be formed as an intermediate. The spectroscopic signatures of these intermediates would be distinct from the parent complex.

51V NMR spectroscopy is particularly powerful for probing the coordination environment of the vanadium nucleus. The chemical shift of the 51V signal is highly sensitive to the oxidation state, coordination number, and the nature of the ligands bound to the vanadium center. acs.org

Table 1: Potential Intermediate Species in Reactions of a Vanadium-Dichloromethanol Complex

Potential Intermediate Formation Context Key Characterization Techniques Expected Spectroscopic Features
[V(O)(L)n]Oxidation reactions51V NMR, IRCharacteristic 51V chemical shift for vanadyl species; V=O stretching frequency in IR.
[V(O2)(L)n]Reaction with peroxides51V NMR, RamanPeroxo-to-vanadium charge transfer band in UV-Vis; O-O stretching frequency in Raman.
[V(dichloromethanol)(substrate)]Substrate coordinationNMR, X-ray crystallographyChanges in NMR chemical shifts of both ligand and substrate; direct structural evidence from crystallography.
[V(L)n]+Ligand dissociationConductivity, ESI-MSIncreased conductivity in solution; direct observation of the cationic species by mass spectrometry.

L represents other ligands in the coordination sphere.

Computational studies, such as Density Functional Theory (DFT), can complement experimental work by providing calculated structures and spectroscopic properties of potential intermediates, aiding in their identification. hu-berlin.de The reaction of alcohols with vanadium-alkyl complexes has been shown to proceed through intermediates formed by the coordination of the alcohol. acs.org A similar mechanism could be envisioned for reactions involving a vanadium-dichloromethanol complex.

Computational Chemistry for Dichloromethanol Vanadium 1/1 Systems

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory has become a cornerstone of computational inorganic chemistry due to its favorable balance of computational cost and accuracy. For transition metal complexes, DFT is particularly useful for predicting molecular geometries, vibrational frequencies, and a variety of electronic properties.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. For transition metal complexes, especially those with open-shell character, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often employed. The B3LYP functional is a widely used example, though other functionals like PBE0 and the M06 suite have also shown promise in describing the electronic structure of vanadium complexes. researchgate.net The selection of the functional can significantly impact the calculated properties, such as spin-state energetics. researchgate.netnih.gov

The basis set must be flexible enough to describe the electronic distribution around both the metal center and the ligands. For vanadium, basis sets that include polarization and diffuse functions are essential for accurate results. Commonly used basis sets for vanadium and its ligands include those of the Pople type (e.g., 6-31G(d,p)) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVTZ). For heavier atoms like chlorine, the inclusion of polarization functions is also crucial.

A representative selection of functionals and basis sets for studying vanadium complexes is presented below.

FunctionalTypeBasis SetRecommended for
B3LYP Hybrid-GGA6-311+G(d,p)General purpose, good balance of accuracy and cost.
PBE0 Hybrid-GGAdef2-TZVPOften provides improved structural parameters for vanadium complexes. researchgate.net
M06 Hybrid-meta-GGAdef2-TZVPGood for organometallic and inorganometallic chemistry. researchgate.net
TPSSh Hybrid-meta-GGAcc-pVTZCan be effective for spin-state calculations. stackexchange.com

A primary application of DFT is the optimization of molecular geometries to find the minimum energy structures on the potential energy surface. For the dichloromethanol--vanadium (1/1) complex, this would involve determining the bond lengths, bond angles, and dihedral angles that define the most stable arrangement of the atoms. DFT calculations can predict key structural parameters, such as the V-O and V-Cl bond lengths, which are critical for understanding the coordination environment of the vanadium center. researchgate.netuh.edulehigh.edu

The geometry of excited states can also be investigated using time-dependent DFT (TD-DFT), which provides insights into the electronic transitions and photochemistry of the complex. nih.gov The optimization of excited state geometries can reveal how the molecule relaxes after electronic excitation, which is important for understanding its photophysical properties.

Below is a table of plausible DFT-calculated bond lengths for a dichloromethanol--vanadium (1/1) complex, based on typical values found in related vanadium compounds.

BondTypical Calculated Bond Length (Å)
V-O 1.80 - 2.12 uh.edu
V-Cl 2.16 - 2.25 researchgate.net
C-O 1.43
C-H 1.09
C-Cl 1.77

These are representative values and the actual bond lengths would depend on the specific geometry and electronic state of the complex.

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and can be correlated with its reactivity. youtube.comresearchgate.netaimspress.com

For a dichloromethanol--vanadium (1/1) complex, the HOMO and LUMO are likely to have significant contributions from the vanadium d-orbitals and the p-orbitals of the oxygen and chlorine atoms. Analysis of the spatial distribution of these orbitals can identify the regions of the molecule that are most likely to be involved in chemical reactions.

The table below presents a hypothetical HOMO-LUMO analysis for a dichloromethanol--vanadium (1/1) complex, with energies that are typical for vanadium(IV) complexes. researchgate.net

OrbitalEnergy (eV)Character
LUMO+1 -2.8Vanadium d-orbital with ligand antibonding character
LUMO -3.5Primarily Vanadium d-orbital with some ligand character
HOMO -5.8Primarily ligand p-orbitals with some Vanadium d-orbital character
HOMO-1 -6.5Ligand p-orbitals
HOMO-LUMO Gap 2.3

The electron density distribution, which can also be calculated with DFT, provides a more complete picture of the electronic structure. It reveals the regions of high and low electron density, which are indicative of the bonding and non-bonding interactions within the molecule.

Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Structure

While DFT is a powerful tool, for a more rigorous and accurate description of the electronic structure of transition metal complexes, especially those with significant electron correlation effects, ab initio and post-Hartree-Fock methods are often necessary.

Transition metal complexes, particularly those with open-shell d-electron configurations, often exhibit multireference character, meaning that a single determinantal wavefunction (as used in Hartree-Fock theory) is insufficient for a qualitatively correct description. In such cases, multiconfigurational self-consistent field (MCSCF) methods are employed. stackexchange.com The complete active space self-consistent field (CASSCF) method is a widely used MCSCF approach where the orbitals and the configuration interaction coefficients are optimized simultaneously. rsc.org

For a dichloromethanol--vanadium (1/1) complex, which is likely to be an open-shell system, a CASSCF calculation would involve defining an "active space" of orbitals and electrons that are most important for describing the electronic structure, such as the vanadium d-orbitals and the electrons that occupy them.

To obtain highly accurate energies, especially for properties like reaction barriers and spin-state splittings, even more sophisticated methods that account for dynamic electron correlation are required. N-electron valence state perturbation theory (NEVPT2) is a multireference perturbation theory that can be applied to the wavefunction obtained from a CASSCF calculation to include dynamic correlation effects. rsc.org

Coupled-cluster theory, particularly the "gold standard" CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is known for its high accuracy for single-reference systems. nih.govresearchgate.net For open-shell systems with some multireference character, the choice between multireference methods and high-level single-reference methods like CCSD(T) can be complex and may require careful benchmarking. unige.charxiv.org

The following table provides a qualitative comparison of the expected accuracy of different computational methods for calculating the relative energies of spin states in a vanadium complex.

MethodTypical Deviation from Experiment (kcal/mol)Computational Cost
B3LYP 3-10Low
PBE0 2-8Low
CASPT2 1-5High
CCSD(T) < 1 (for single-reference character)Very High

Theoretical Mechanistic Investigations of Dichloromethanol--Vanadium (1/1) Reactivity

Computational chemistry provides powerful tools to explore the potential chemical reactions of the Dichloromethanol--vanadium (1/1) complex. Theoretical mechanistic investigations would focus on understanding how this complex might form, decompose, or react with other substrates. Such studies are crucial for predicting its stability and catalytic potential.

Transition State Searching and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the reactivity of the hypothetical Dichloromethanol--vanadium (1/1) complex, a critical step is to identify the transition states (TS) for its potential reactions. A transition state represents the highest energy point along a reaction pathway, acting as the barrier that must be overcome for a reaction to proceed. rsc.org Computational methods, primarily using Density Functional Theory (DFT), are employed to locate these unstable structures. scispace.com

The process begins by defining the reactant and product geometries. For instance, one might investigate the substitution of the dichloromethane (B109758) ligand by a solvent molecule. Once the reactant and product structures are optimized, a transition state search algorithm is used to find the saddle point on the potential energy surface connecting them.

Following the successful location of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.net An IRC calculation maps the minimum energy path downhill from the transition state, confirming that the located TS indeed connects the intended reactants and products. researchgate.net This validation is essential to ensure the relevance of the transition state to the reaction mechanism being studied. rsc.org

Reaction Energy Profiles and Determination of Rate-Limiting Steps

A reaction energy profile visualizes the energy changes that occur as reactants are converted into products. torvergata.it By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy diagram can be constructed. The activation energy for each step is determined by the energy difference between the reactant/intermediate and the subsequent transition state. rsc.org

Table 1: Hypothetical Energy Data for a Reaction Step

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant[V(CH₂Cl₂)(CH₃OH)]0.0
Transition State 1TS for CH₃OH O-H activation+15.2
Intermediate[HV(CH₂Cl₂)(OCH₃)]-5.4
Transition State 2TS for ligand substitution+10.8
Product[V(OCH₃)(Solvent)] + CH₂Cl₂-12.1

Note: This table contains hypothetical data for illustrative purposes.

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

Solvent interactions can significantly influence the geometry, stability, and reactivity of coordination complexes. rsc.org In computational studies of the Dichloromethanol--vanadium (1/1) system, accounting for solvent effects is crucial for obtaining realistic results. This is typically achieved through two main approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects on the energetics of a reaction.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included directly in the calculation, typically forming the first solvation shell around the complex. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods can also be used, where the complex is treated with a high level of theory (QM) and the surrounding solvent with a more computationally efficient method (MM). wikipedia.org For a complex like Dichloromethanol--vanadium (1/1), explicit models would be important to accurately describe potential hydrogen bonding between the methanol (B129727) ligand and protic solvents.

Ligand Field Parameters from Computational Data (e.g., Angular Overlap Model)

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. purdue.edubritannica.comresearchgate.net It explains the splitting of the metal's d-orbitals due to the electrostatic field of the surrounding ligands. Computational methods can provide quantitative data for LFT parameters.

Quantum Chemical Derivation of Ligand Field Splittings

Modern quantum chemical calculations can directly compute the energies of the molecular orbitals in a transition metal complex. researchgate.net For the Dichloromethanol--vanadium (1/1) complex, a DFT calculation would yield the energies of the five d-based molecular orbitals. The energy difference between these orbitals represents the ligand field splitting.

For example, in a hypothetical octahedral environment, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. The energy gap, known as Δ_oct (or 10Dq), can be calculated directly. These calculations allow for a quantitative assessment of the ligand field strength of dichloromethane and methanol when coordinated to vanadium, without relying on purely empirical parameters.

Table 2: Hypothetical d-Orbital Splitting for [V(CH₂Cl₂)(CH₃OH)(L)₄]

Orbital SetDescriptionCalculated Energy (eV)
e_gd_z², d_x²-y² derived orbitals-4.5
t₂gd_xy, d_xz, d_yz derived orbitals-5.8
Δ_oct Ligand Field Splitting 1.3

Note: This table contains hypothetical data for illustrative purposes.

Correlation Between Electronic Structure and Spectroscopic Properties

A key application of computational chemistry is to connect the calculated electronic structure of a complex to its experimentally observable spectroscopic properties. researchgate.net The energy differences between the split d-orbitals, as calculated using methods described above, correspond to d-d electronic transitions. These transitions are responsible for the color of many transition metal complexes.

Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies and intensities of electronic transitions, effectively simulating the UV-Visible absorption spectrum of the complex. researchgate.net For the Dichloromethanol--vanadium (1/1) system, TD-DFT calculations could predict the wavelengths of maximum absorption (λ_max). These predictions can guide experimental studies or help in the interpretation of existing spectroscopic data for related vanadium compounds. Furthermore, computational methods can calculate other spectroscopic parameters, such as the g-tensor and hyperfine coupling constants for Electron Paramagnetic Resonance (EPR) spectroscopy, which are particularly relevant for paramagnetic vanadium species (e.g., V(IV)). researchgate.net

Catalytic and Synthetic Applications of Dichloromethanol Vanadium 1/1 Complexes

Homogeneous Catalysis: Reaction Scope and Selectivity

In homogeneous catalysis, vanadium complexes have demonstrated high activity and selectivity in a variety of reactions. nih.gov

Vanadium catalysts are particularly effective in mediating oxidative transformations. They have been successfully employed in the oxidation of alcohols, the epoxidation of alkenes and allylic alcohols, and the activation of C-H bonds.

Alcohol Oxidation: Vanadium complexes can catalyze the selective oxidation of alcohols to aldehydes and ketones. rsc.org

Epoxidation: The epoxidation of alkenes and allylic alcohols is a key application of vanadium catalysts. mdpi.com Vanadium(IV) complexes, for instance, have shown high conversion rates for the epoxidation of styrene (B11656) and cyclohexene. mdpi.com The use of chiral ligands can induce enantioselectivity in these reactions. mdpi.comresearchgate.net Domino reactions involving epoxidation have also been developed for sustainable chemical process design. mdpi.com

C-H Activation: Vanadium compounds can catalyze the oxidation of alkanes, with moderate turnover numbers and product yields. acs.org The mechanism often involves the generation of hydroxyl radicals. acs.org

While less common than their oxidative applications, vanadium complexes have been explored in reductive catalysis. An open-shell Vanadium(III) terpyridine complex has been utilized for the catalytic hydroboration and hydrosilylation of various functional groups. acs.org Computational studies suggest that the redox-noninnocent ligand plays a crucial role in the activation and formation of the precatalyst. acs.org

Vanadium catalysts are instrumental in forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

C-C Bond Formation: Visible light-assisted photoredox catalysis using vanadium complexes can achieve selective C-C bond formation under mild conditions. researchgate.net These catalysts can also promote the cleavage of C-C bonds adjacent to alcohol groups in aliphatic substrates. researchgate.netescholarship.org

C-X Bond Formation: While specific examples for "Dichloromethanol--vanadium (1/1)" are not available, vanadium catalysts, in general, are known to facilitate the formation of C-X bonds. For instance, they are used in the synthesis of arylboronate esters. acs.org

The performance of vanadium catalysts can be significantly enhanced through strategic ligand design and tuning.

Ligand Influence: The electronic and steric properties of ligands have a profound impact on the reactivity and selectivity of the vanadium center. mdpi.com For example, in isoprene (B109036) polymerization, tuning the N-alkyl and N-aryl groups of iminopyridine ligands controls the catalytic capacity. mdpi.com

Enhanced Stability and Activity: The introduction of bulky ligands can inhibit bimolecular deactivation of the catalyst, leading to higher activity. rsc.org Furthermore, the incorporation of charged groups near the redox-active metal center is a strategy to alter redox behavior and enhance catalysis. researchgate.net

Mimicking Enzymes: Low-molecular-weight vanadium coordination compounds have been designed to mimic the activity of enzymes like haloperoxidases, enabling their use in various catalytic reactions. acs.org

Heterogeneous Catalysis and Supported Dichloromethanol--Vanadium Systems

To overcome the limitations of homogeneous systems, such as catalyst separation and recycling, vanadium complexes are often anchored onto solid supports. nih.gov This approach combines the advantages of both homogeneous and heterogeneous catalysis. nih.gov

Several strategies have been developed for immobilizing vanadium complexes on various supports.

Covalent Bonding: One common method involves the formation of covalent bonds between the metal ligand and the support material. colab.ws

Adsorption, Ion Exchange, and Encapsulation: Other strategies include adsorption, ion exchange, and encapsulation or entrapment of the vanadium complex within the support matrix. colab.ws

Support Materials: A variety of materials are used as supports, including silica (B1680970), zeolites, polymers, carbon nanotubes, and activated carbon. nih.govcolab.ws For instance, vanadium oxytriisopropoxide can be grafted onto silica surfaces, reacting with both silanol (B1196071) groups and strained siloxane bridges. acs.org A solvent-free solid-state grinding approach has also been used to anchor vanadium nanoparticles into the confined spaces of KIT-6 silica. nih.gov

The immobilization of vanadium complexes can lead to improved catalytic efficiency, reusability, and stability. nih.govrsc.org

Interactive Data Table: Catalytic Performance of Vanadium Complexes

Catalyst SystemSubstrateReaction TypeConversion (%)Selectivity (%)ConditionsReference
V(III) iminopyridine/MAOIsoprenePolymerization>9075 (cis-1,4)10 min mdpi.com
Oxovanadium/Schiff baseStyreneEpoxidation71-5 mmol substrate, 0.1 mmol catalyst, 30% H2O2, acetonitrile (B52724), 80 °C mdpi.com
Oxovanadium/Schiff baseCyclohexeneEpoxidation66-5 mmol substrate, 0.1 mmol catalyst, 30% H2O2, acetonitrile, 80 °C mdpi.com
[VO(pydx-en)]-YStyreneOxidation85.5-80 °C, 6 h rsc.org
[VO(pydx-en)]-YCyclohexeneOxidation95.9-80 °C, 6 h rsc.org
V10AKDibenzothiopheneOxidative Desulfurization97-30 min, 50 mg catalyst, O/S ratio of 4 nih.gov

Stability and Recyclability of Heterogenized Catalysts

The practical applicability of any catalyst in industrial processes hinges on its stability and recyclability. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a key strategy to enhance these properties. For vanadium-based catalysts, this approach addresses challenges such as catalyst separation from the reaction mixture and metal leaching. nih.gov

The stability of heterogenized vanadium catalysts is influenced by several factors, including the nature of the support material, the method of immobilization, and the reaction conditions. Leaching of the active vanadium species from the support is a primary cause of deactivation. nih.govrsc.org Studies on various supported vanadium oxide catalysts have shown that the interaction between the vanadium species and the support is crucial for stability. researchgate.netacs.org For instance, strong interactions can minimize leaching and maintain catalytic activity over multiple cycles. However, the choice of support and the surface density of the vanadium species can significantly impact the catalyst's longevity. osti.govjst.go.jp

The recyclability of these catalysts is a direct measure of their stability. Research has demonstrated that supported oxidovanadium complexes can be recycled and reused multiple times with minimal loss of activity and selectivity. nih.gov For example, oxidovanadium complexes immobilized on functionalized carbon nanotubes and activated carbon have shown well-preserved catalytic activity in the microwave-assisted oxidation of cyclohexane. nih.gov Similarly, in the context of selective catalytic reduction (SCR) of NOx, spent vanadium-titanium (B8517020) catalysts can be regenerated, highlighting the potential for extending catalyst lifetime. lehigh.edu

A significant challenge in catalyst recycling is the potential for poisoning by substances present in the reaction feed. nih.gov For instance, in industrial applications like flue gas denitrification, elements such as lead and arsenic can deactivate the catalyst. lehigh.edu Research into regeneration methods, including washing with various solutions, aims to restore the activity of poisoned catalysts. lehigh.edu

The following table provides data on the leaching of vanadium from spent SCR catalysts under different conditions, illustrating the impact of various parameters on catalyst stability.

Table 1: Vanadium Leaching from Spent SCR Catalysts This table is interactive. You can sort and filter the data by clicking on the headers.

Catalyst Source Leaching Agent Temperature (°C) Time (h) Leaching Efficiency (%) Reference
Spent SCR Catalyst Sulfuric Acid (20 wt%) + Oxalic Acid (0.3 mol/L) 140 7 95.65 mdpi.com
Spent SCR Catalyst (Yellow Area) NaOH (1.5 mol/L) 100 4 69.8 acs.org
Spent SCR Catalyst (Gray Area) NaOH (1.5 mol/L) 100 4 51.0 acs.org
Spent SCR Catalyst Sulfuric Acid (30 wt%) + Oxalic Acid (0.5 mol/L) 90 6 82.16 mdpi.com
Spent SCR Catalyst H₂O - - - lehigh.edu
Spent SCR Catalyst Acetic Acid - - - lehigh.edu

Structure-Activity Relationships in Supported Dichloromethanol--Vanadium Materials

The catalytic activity of supported vanadium materials is intrinsically linked to their structure at the molecular level. While direct studies on "Dichloromethanol--vanadium (1/1)" are not available, extensive research on supported vanadium oxide (VOx) catalysts provides deep insights into these relationships. The key factors influencing activity include the nature of the support, the vanadium surface density, and the specific structure of the vanadium species. researchgate.netacs.orgosti.govjst.go.jplehigh.edusemanticscholar.orgnih.gov

The support material (e.g., Al₂O₃, SiO₂, TiO₂, ZrO₂) plays a critical role in determining the dispersion and structure of the vanadium species. researchgate.netacs.orgosti.govjst.go.jpsemanticscholar.org For instance, on supports like Al₂O₃, TiO₂, and ZrO₂, vanadia can be highly dispersed at low surface densities, forming isolated monovanadate or polyvanadate species. osti.govjst.go.jp In contrast, on SiO₂, V₂O₅ crystallites tend to form even at low surface densities. osti.govjst.go.jp The support also influences the redox properties of the surface vanadia sites, which can affect their catalytic activity by a factor of up to 1000. researchgate.netacs.orgsemanticscholar.org

The surface density of vanadium is another crucial parameter. As the surface density increases, the structure of the vanadium species evolves from isolated sites to polymeric domains and eventually to crystalline V₂O₅. osti.govjst.go.jpnih.gov This structural evolution directly impacts the catalytic performance. For the oxidative dehydrogenation of propane, for example, the turnover rates per vanadium atom are highest on VOx domains of intermediate size. osti.govjst.go.jp

The specific molecular structure of the surface vanadium species is the ultimate determinant of catalytic activity. In situ spectroscopic techniques like Raman and UV-visible spectroscopy have been instrumental in identifying these structures under reaction conditions. researchgate.netsemanticscholar.org For many oxidation reactions, two-dimensional surface vanadia sites are the active catalytic centers. researchgate.netacs.orgsemanticscholar.org

The following table summarizes the effect of different supports on the catalytic activity of vanadium oxide in the oxidative dehydrogenation of propane.

Table 2: Effect of Support on Vanadium Oxide Catalyst Performance in Propane Oxidative Dehydrogenation This table is interactive. You can sort and filter the data by clicking on the headers.

Support Vanadium Surface Density (V atoms/nm²) Propane Conversion (%) Propene Selectivity (%) Reference
Al₂O₃ 3.5 ~10 ~45 osti.gov
HfO₂ 3.2 ~8 ~50 osti.gov
ZrO₂ 3.8 ~12 ~55 osti.gov
TiO₂ 4.1 ~15 ~50 osti.gov
SiO₂ 3.6 ~5 ~30 osti.gov

Enantioselective Catalysis with Chiral Dichloromethanol--Vanadium (1/1) Architectures

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. Vanadium complexes have emerged as versatile catalysts for a range of asymmetric transformations, particularly oxidations. lehigh.edunih.govorganic-chemistry.org The development of chiral vanadium catalysts, typically involving the coordination of a chiral ligand to the vanadium center, allows for the transfer of chirality to the substrate during the reaction. lehigh.edunih.gov

Design and Synthesis of Chiral Dichloromethanol-Derived Ligands

The heart of a chiral vanadium catalyst is the chiral ligand, which dictates the stereochemical outcome of the reaction. While ligands derived from dichloromethanol (B14675293) are not specifically documented, the principles of chiral ligand design for vanadium catalysis are well-understood and can be extrapolated. A successful chiral ligand must bind effectively to the vanadium center and create a chiral environment that differentiates between the two prochiral faces of the substrate.

A prominent class of chiral ligands for vanadium-catalyzed asymmetric oxidation are those derived from amino acids and Schiff bases. snu.ac.krorganic-chemistry.org For instance, C₂-symmetric bishydroxamic acid (BHA) ligands, synthesized from chiral amino acids, have proven highly effective in the vanadium-catalyzed asymmetric epoxidation of allylic and homoallylic alcohols. lehigh.eduorganic-chemistry.orgnih.govmdpi.comnih.gov The synthesis of these ligands typically involves the acylation of a chiral hydroxylamine. organic-chemistry.org Another successful approach involves the use of Schiff base ligands derived from the condensation of a chiral amino alcohol with a substituted salicylaldehyde. snu.ac.kr The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic rings. snu.ac.kr Recently, the use of inorganic nanosheets as large, rigid substituents on α-amino acid ligands has been shown to enhance enantioselectivity in vanadium-catalyzed epoxidations. rsc.org

The following table presents examples of chiral ligands used in vanadium-catalyzed asymmetric epoxidation and their performance.

Table 3: Performance of Chiral Vanadium Catalysts in Asymmetric Epoxidation This table is interactive. You can sort and filter the data by clicking on the headers.

Ligand Type Substrate Yield (%) Enantiomeric Excess (ee, %) Reference
Bishydroxamic Acid (BHA) Homoallylic Alcohol High 96 nih.gov
Bishydroxamic Acid (BHA) Allylic Alcohol High >95 organic-chemistry.org
Schiff Base (3,5-diiodo) Alkyl Aryl Sulfide High High snu.ac.kr
α-amino acid with nanosheet substituent Allylic Alcohol - Enhanced rsc.org
Bishydroxamic Acid (BHA) Tryptophols up to 62 82 organic-chemistry.org

Asymmetric Induction Mechanisms and Stereoselectivity Control

Asymmetric induction is the process by which a chiral entity—in this case, the chiral vanadium catalyst—influences the formation of one enantiomer or diastereomer over another. The mechanism of asymmetric induction in vanadium-catalyzed oxidations involves the formation of a chiral catalyst-substrate complex, wherein the chiral ligand directs the oxidant to one face of the substrate.

In the vanadium-catalyzed asymmetric epoxidation of allylic alcohols, a key interaction is the coordination of the substrate's hydroxyl group to the vanadium center. This brings the double bond into close proximity to the active oxidizing species. The chiral ligand then creates a sterically defined pocket around the active site, allowing the peroxide to approach the double bond from only one direction, thus leading to a high degree of enantioselectivity. organic-chemistry.org Mechanistic models and computational studies have been employed to understand the transition states involved and to rationalize the observed stereoselectivities. lehigh.edunih.gov These studies suggest that non-covalent interactions between the catalyst and the substrate play a crucial role in the transfer of chiral information.

For the oxidative coupling of phenols, quantum mechanical studies indicate that the aggregation of monomeric vanadium species by additives can influence the reaction's stereochemical outcome. lehigh.edunih.gov The calculations also point to a singlet-to-triplet crossover before the carbon-carbon bond formation, with the diastereomeric transition states leading to the major and minor enantiomers differing significantly in energy due to torsional strain. lehigh.edunih.gov

Control over stereoselectivity is achieved by carefully tuning the structure of the chiral ligand, the reaction conditions (temperature, solvent), and the nature of the oxidant. organic-chemistry.org For example, in the asymmetric oxidation of sulfides, the choice of solvent and temperature can significantly impact the kinetic resolution of the resulting sulfoxide, leading to very high enantiomeric excess values. snu.ac.kr

Future Research Directions and Advanced Methodologies for Dichloromethanol Vanadium 1/1 Systems

Development of Multifunctional Dichloromethanol--Vanadium Catalysts

The inherent properties of vanadium, with its multiple oxidation states and Lewis acidity, make it a powerful catalytic center. mdpi.comrsc.org The presence of a dichloromethanol (B14675293) ligand could further modulate its electronic properties and reactivity. Future research should focus on developing multifunctional catalysts based on the Dichloromethanol--vanadium (1/1) motif.

One promising avenue is the design of catalysts for selective oxidation reactions. Vanadium complexes are well-known catalysts for the oxidation of a wide range of organic substrates, including alkanes, alkenes, and alcohols. scilit.comrsc.org The chlorinated ligand in Dichloromethanol--vanadium (1/1) could influence the selectivity of these oxidations, potentially leading to novel reaction pathways. For instance, research could explore its efficacy in the epoxidation of alkenes or the selective oxidation of sulfides to sulfoxides, reactions where vanadium catalysts have shown considerable promise. researchgate.netalfachemic.com

Another area of exploration is in polymerization catalysis. Vanadium-based systems are employed in the polymerization of olefins like ethylene (B1197577) and propylene. alfachemic.com The specific steric and electronic environment created by the dichloromethanol ligand might offer unique control over polymer chain growth and microstructure.

Furthermore, the development of supported Dichloromethanol--vanadium (1/1) catalysts could enhance their practical utility. Immobilizing the complex on solid supports such as silica (B1680970), alumina, or carbon-based materials can improve catalyst stability, facilitate separation from reaction products, and enhance recyclability, addressing common challenges in homogeneous catalysis. rsc.orgresearchgate.net

Table 1: Potential Catalytic Applications for Dichloromethanol--vanadium (1/1) Systems
Catalytic ApplicationPotential Role of Dichloromethanol--vanadium (1/1)Key Research Focus
Selective OxidationCatalyst for epoxidation, sulfoxidation, and alcohol oxidation.Investigating the influence of the dichloromethanol ligand on selectivity and activity.
PolymerizationCatalyst for olefin polymerization.Studying the effect of the ligand on polymer properties (e.g., tacticity, molecular weight).
Fine Chemical SynthesisCatalyst for C-C and C-N bond formation reactions.Exploring novel synthetic routes to valuable organic compounds.

Integration of In Situ Spectroscopic Techniques with Catalytic Studies

To understand and optimize the catalytic performance of Dichloromethanol--vanadium (1/1) systems, it is crucial to characterize the catalyst's structure and behavior under actual reaction conditions. In situ and operando spectroscopic techniques are indispensable tools for achieving this. nih.govnih.gov

Future research should employ a suite of spectroscopic methods to probe the Dichloromethanol--vanadium (1/1) complex during catalysis. In situ Raman and Infrared (IR) spectroscopy can provide valuable information about the vibrational modes of the V-O and V-Cl bonds, as well as the coordination of the dichloromethanol ligand, revealing structural changes that occur during the catalytic cycle. acs.orgiastate.edu UV-visible diffuse reflectance spectroscopy (UV-Vis DRS) can be used to monitor the oxidation state of the vanadium center, which is often a key parameter in redox catalysis. berkeley.edu

X-ray absorption spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), offers detailed insights into the local coordination environment and electronic structure of the vanadium atom. acs.orgyoutube.com By performing these measurements under reaction conditions, researchers can identify the active catalytic species and elucidate reaction mechanisms. Combining these spectroscopic techniques will provide a holistic understanding of the catalyst's structure-activity relationships. youtube.com

Table 2: In Situ Spectroscopic Techniques for Studying Dichloromethanol--vanadium (1/1) Catalysts
TechniqueInformation GainedRelevance to Catalytic Studies
In Situ Raman/IR SpectroscopyVibrational modes of V-O, V-Cl bonds; ligand coordination.Tracking structural changes of the catalyst during reaction.
In Situ UV-Vis DRSOxidation state of the vanadium center.Monitoring redox processes in the catalytic cycle.
In Situ XAS (XANES/EXAFS)Local coordination environment and electronic structure of vanadium.Identifying the active catalytic species and its geometry.

Advanced Computational Modeling for Predictive Catalyst Design

Computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool for understanding catalytic processes at the molecular level and for the rational design of new catalysts. researchgate.netnih.gov For Dichloromethanol--vanadium (1/1), DFT calculations can provide fundamental insights into its electronic structure, stability, and reactivity.

Future computational studies should focus on several key areas. Firstly, DFT can be used to model the geometric and electronic structure of the complex, providing a theoretical basis for interpreting experimental spectroscopic data. nih.gov Secondly, calculations can be employed to investigate the mechanism of potential catalytic reactions. By mapping the potential energy surface for a given reaction, researchers can identify transition states and intermediates, and determine the rate-limiting step. dergipark.org.tracs.org This mechanistic understanding is crucial for optimizing reaction conditions and for designing more efficient catalysts.

Furthermore, computational screening can be used to predict the catalytic activity of a range of related vanadium complexes with different substituted methanol (B129727) ligands. This predictive approach can help to guide synthetic efforts towards the most promising catalyst candidates, accelerating the discovery of new and improved catalytic systems. researchgate.net The synergy between computational modeling and experimental work will be key to unlocking the full potential of Dichloromethanol--vanadium (1/1) and related compounds.

Table 3: Focus Areas for Computational Modeling of Dichloromethanol--vanadium (1/1)
Modeling ApproachObjectiveExpected Outcome
Geometric and Electronic Structure CalculationsTo understand the fundamental properties of the complex.Correlation with experimental spectroscopic data.
Reaction Mechanism Studies (e.g., DFT)To elucidate the pathways of catalytic reactions.Identification of transition states, intermediates, and rate-determining steps.
Virtual Screening of Ligand ModificationsTo predict the catalytic performance of related complexes.Guidance for the rational design of new catalysts.

Exploration of New Application Areas (e.g., Energy Conversion, Environmental Remediation)

Beyond traditional catalysis, the unique properties of Dichloromethanol--vanadium (1/1) could be harnessed for emerging applications in energy and environmental science. Vanadium-based materials are actively being researched for their roles in energy conversion and storage, as well as in the remediation of pollutants. rsc.orgmdpi.com

In the realm of energy conversion, vanadium catalysts are being explored for water splitting to produce hydrogen and for the oxygen reduction reaction in fuel cells. mdpi.comresearchgate.net The electronic structure of Dichloromethanol--vanadium (1/1) could be tailored for these applications, potentially leading to more efficient and cost-effective energy technologies. For example, its potential as a catalyst for hydrogen evolution from sources like sodium borohydride (B1222165) could be investigated. mdpi.com

For environmental remediation, vanadium catalysts have shown activity in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from exhaust gases and in the oxidation of soot. researchgate.netepa.govnih.govrsc.org The Dichloromethanol--vanadium (1/1) complex could be investigated for its ability to catalyze the degradation of organic pollutants in wastewater or the conversion of harmful gases into benign products. mdpi.comnih.gov The development of robust and efficient catalysts for these applications is a critical area of research with significant societal impact.

Table 4: Emerging Application Areas for Dichloromethanol--vanadium (1/1) Systems
Application AreaSpecific FocusPotential Benefit
Energy ConversionElectrocatalysis for water splitting and fuel cells.Development of efficient and affordable energy technologies.
Environmental RemediationCatalytic removal of NOx, soot, and organic pollutants.Contribution to cleaner air and water.
Green ChemistryUse of environmentally benign solvents and reagents in catalysis.Development of more sustainable chemical processes. allindiametal.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.